molecular formula C14H16N4O3 B4911070 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide

Cat. No.: B4911070
M. Wt: 288.30 g/mol
InChI Key: MNIRMFLJSSZBCR-UHFFFAOYSA-N
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Description

2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a nitro group at the 3-position and a methyl group at the 5-position of the pyrazole ring, along with an acetamide group substituted with a phenylethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with β-keto esters or β-diketones to form the pyrazole ring, followed by nitration to introduce the nitro group at the 3-position

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.

  • Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions at different positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Typical reducing agents include iron powder, tin chloride, and hydrogen gas in the presence of a catalyst.

  • Substitution: Electrophilic substitution may involve halogenating agents like bromine or chlorine, while nucleophilic substitution may use alkyl halides or amines.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, hydrazines.

  • Substitution Products: Halogenated pyrazoles, alkylated pyrazoles.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It can be used as a probe in biological studies to investigate enzyme inhibition or receptor binding.

  • Medicine: It has potential therapeutic applications, such as in the development of anti-inflammatory or anticancer agents.

  • Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

  • 2-(5-methyl-1H-pyrazol-1-yl)acetamide: Lacks the nitro group.

  • 2-(3-nitro-1H-pyrazol-1-yl)acetamide: Lacks the methyl group.

  • N-(1-phenylethyl)acetamide: Lacks the pyrazole ring.

Uniqueness: 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide is unique due to the combination of the nitro group and the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This combination may result in distinct properties compared to similar compounds.

Properties

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-10-8-13(18(20)21)16-17(10)9-14(19)15-11(2)12-6-4-3-5-7-12/h3-8,11H,9H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIRMFLJSSZBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC(C)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641529
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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